2-Bromo-5-(oxolan-3-yl)pyrazine
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Overview
Description
2-Bromo-5-(oxolan-3-yl)pyrazine is a heterocyclic organic compound that contains both bromine and pyrazine functional groups. The presence of these groups makes it a versatile compound in various chemical reactions and applications. Pyrazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Preparation Methods
The synthesis of 2-Bromo-5-(oxolan-3-yl)pyrazine can be achieved through several synthetic routes. One common method involves the bromination of 5-(oxolan-3-yl)pyrazine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Bromo-5-(oxolan-3-yl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazine N-oxides or reduction to form pyrazine derivatives with different oxidation states.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Scientific Research Applications
2-Bromo-5-(oxolan-3-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic materials with specific electronic and optical properties.
Biological Studies: Researchers use it to study the interactions of pyrazine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(oxolan-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of biological activity. The oxolan-3-yl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
2-Bromo-5-(oxolan-3-yl)pyrazine can be compared with other pyrazine derivatives such as:
2-Bromo-5-(oxolan-2-yl)pyrazine: Similar in structure but with a different position of the oxolan group, leading to different reactivity and biological activity.
2-Chloro-5-(oxolan-3-yl)pyrazine: Contains a chlorine atom instead of bromine, which can affect its reactivity and applications.
5-(Oxolan-3-yl)pyrazine: Lacks the bromine atom, making it less reactive in substitution reactions but still useful in other applications.
The unique combination of the bromine and oxolan-3-yl groups in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-5-(oxolan-3-yl)pyrazine |
InChI |
InChI=1S/C8H9BrN2O/c9-8-4-10-7(3-11-8)6-1-2-12-5-6/h3-4,6H,1-2,5H2 |
InChI Key |
GJDPJKHAKIFHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CN=C(C=N2)Br |
Origin of Product |
United States |
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